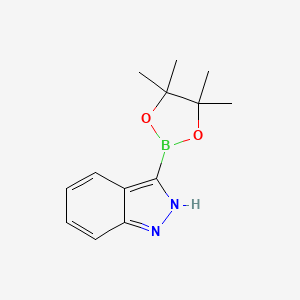

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

Overview

Description

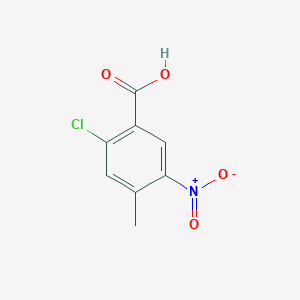

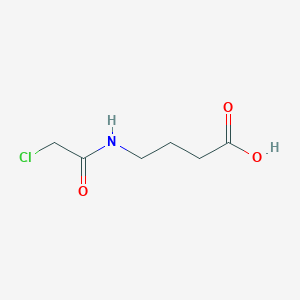

The compound is a derivative of indazole with a boronic ester group . Indazoles are a type of organic compound that contain a pyrazole ring fused to a benzene ring . The boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of an indazole core with a boronic ester group attached .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with boronic ester groups are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a solid at room temperature . The exact physical and chemical properties would depend on the specific structure and substituents of the compound .Scientific Research Applications

Structural and Conformational Analysis

Synthesis and Structural Confirmation : Compounds related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole have been synthesized, with their structures confirmed using various spectroscopic methods such as FTIR, NMR, and mass spectrometry. The single crystals of these compounds were analyzed by X-ray diffraction, ensuring the structural integrity of the compounds (Ye et al., 2021).

Density Functional Theory (DFT) Studies : The molecular structures of these compounds have been optimized using DFT calculations, aligning well with the structures determined through single-crystal X-ray diffraction. This approach helps in understanding the physicochemical properties, molecular electrostatic potential, and frontier molecular orbitals of the compounds, offering insights into their chemical behavior and potential applications in various scientific fields (Huang et al., 2021).

Utility in Organic Synthesis

Intermediate for Synthesis : These compounds are significant intermediates in the synthesis of various 1H-indazole derivatives, indicating their utility in creating a diverse array of chemical entities for further research and potential applications in material science, pharmaceuticals, and other domains (Liao et al., 2022).

Microwave-Assisted Synthesis : Research has explored the utility of microwave-assisted synthesis for creating derivatives of these compounds, offering a more efficient, rapid, and eco-friendly approach compared to traditional methods. This technique has implications for accelerating research and development processes in various scientific disciplines (Rheault et al., 2009).

Electron Donor Properties : Certain derivatives have been identified as key electron donors, crucial in various chemical reactions and potentially in the development of semiconducting materials and other electronic applications. This highlights the versatility and potential of these compounds in the field of electronics and materials science (Bifari & El-Shishtawy, 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-7-5-6-8-10(9)15-16-11/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAAHKNOJPKHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695719 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole | |

CAS RN |

937366-55-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)

![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)

![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)